
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- is an organophosphorus compound with a unique structure that includes both phosphonamidothioic and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- typically involves the reaction of phenylphosphonothioic dichloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PhP(S)Cl2+(CH3)3CNH2→PhP(S)(NH(CH3)3C)Cl+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonamidothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonamidothioic acid analogs with different substituents.
Substitution: The compound can undergo substitution reactions, where the phenyl or tert-butyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonamidothioic acid oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidothioic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonamidothioic acid, N-[(3-chloropropyl)sulfonyl]-N,P-dimethyl-, S-(1,1-dimethylethyl) ester
- Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 1,1-dimethylethyl ester
Uniqueness
Phosphonamidothioic acid, N-(1,1-dimethylethyl)-P-phenyl- is unique due to its specific combination of phosphonamidothioic and phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
116762-41-5 |
|---|---|
Molekularformel |
C10H16NOPS |
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
N-[hydroxy(phenyl)phosphinothioyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H16NOPS/c1-10(2,3)11-13(12,14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,11,12,14) |
InChI-Schlüssel |
ZFSHHMZQYNWQJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NP(=S)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


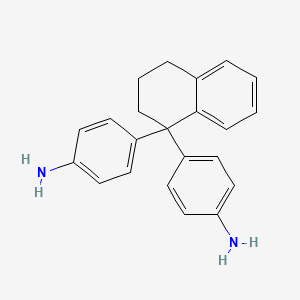
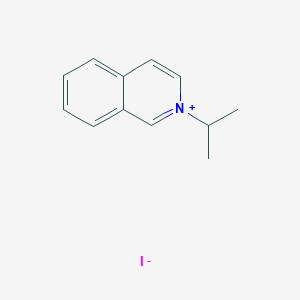
![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)

![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
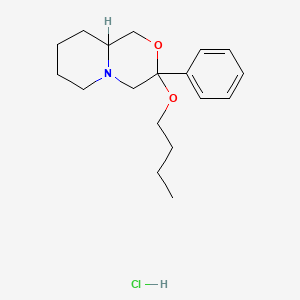
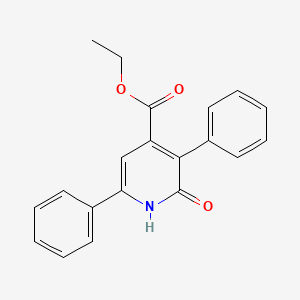
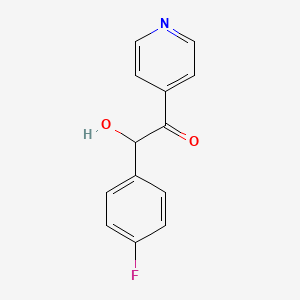
![Copper, [4-(methoxycarbonyl)phenyl]-](/img/structure/B14293989.png)
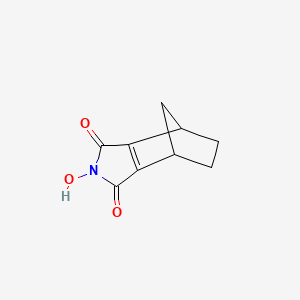
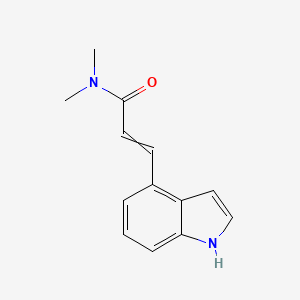
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)

